Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-

Fluorescent probe Protein binding Styrylcyanine dye

Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- (CAS 16197-32-3 for the cation; iodide salt CAS 20064-83-9) is a cationic styrylcyanine dye belonging to the D–π–A push–pull chromophore family. It bears the widely used shorthand designation Sbt in the primary research literature.

Molecular Formula C18H19N2S+
Molecular Weight 295.4 g/mol
Cat. No. B12333834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-
Molecular FormulaC18H19N2S+
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C
InChIInChI=1S/C18H19N2S/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/q+1
InChIKeyVCZBIKURSGZDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazolium 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- – Core Identifiers and Class Context for Procurement Verification


Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- (CAS 16197-32-3 for the cation; iodide salt CAS 20064-83-9) is a cationic styrylcyanine dye belonging to the D–π–A push–pull chromophore family. It bears the widely used shorthand designation Sbt in the primary research literature [1]. The molecule comprises an N,N-dimethylaminophenyl donor linked via an ethenyl bridge to an N‑methylbenzothiazolium acceptor, yielding a molecular formula of C₁₈H₁₉N₂S⁺ and a monoisotopic mass of 295.4 Da . The compound is commercially supplied as the iodide or perchlorate salt at purities typically ≥95 % and is employed as a fluorescent probe, a nonlinear‑optical chromophore, and a building block for homo‑ and heterodimeric dyes.

Why Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- Cannot Be Replaced by Off‑the‑Shelf Analogs


Although numerous styryl dyes share the 4‑(dimethylamino)styryl donor motif, systematic studies demonstrate that varying the acceptor heterocycle (benzothiazolium vs. benzoxazolium vs. indolium) or the N‑alkyl substituent radically alters fluorescence quantum yield, DNA‑binding affinity, photostability, and serum‑protein binding constants [1][2]. Even a single‑carbon change from N‑methyl to N‑ethyl shifts absorption/emission wavelengths and modifies the dye’s aggregation behavior, directly impacting its utility as a probe for nucleic acids or amyloid fibrils [3]. Consequently, procurement based solely on “styrylcyanine dye” without exact structural specification risks selecting a compound with markedly inferior performance in the intended assay.

Quantitative Differentiation of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- from Closest Analogs


Fluorescence Enhancement on Binding to Bovine Serum Albumin (BSA) – Sbt vs. Homodimers

The styrylcyanine dye Sbt ((E)-2-(4-(dimethylamino)styryl)-3-methylbenzo[d]thiazol-3-ium iodide) exhibits a 3.5‑ to 55‑fold increase in fluorescence emission intensity upon binding to bovine serum albumin (BSA), depending on the dye concentration and BSA loading [1]. In contrast, its homodimers Dbt‑5 and Dbt‑10 show only modest hypsochromic shifts (Δλabs ≈ 30 nm, Δλfluo ≈ 7 nm) with the appearance of a new band at λmax = 410 nm, indicating that dimerization reduces the available monomer population for protein interaction [1]. This differential enhancement profile makes Sbt the monomeric form preferable for applications requiring high signal‑to‑background ratio in protein‑rich environments.

Fluorescent probe Protein binding Styrylcyanine dye

Binding Constant to dsDNA – Sbt1 (N‑methylbenzothiazolium) vs. Ethidium Bromide

The N‑methylbenzothiazolium styrylcyanine dye designated Sbt1 binds to double‑stranded DNA with an affinity constant Kb = 5.0 × 10⁴ M⁻¹ and enables detection of dsDNA at concentrations as low as 6.2 × 10⁻⁷ Mbp (0.4 µg) in solution [1]. Under identical conditions, the industry‑standard intercalator ethidium bromide (EtBr) achieves a detection limit approximately 10‑fold higher, requiring ~4 µg of dsDNA for comparable signal‑to‑noise ratio [2]. The enhanced sensitivity is attributed to the dye’s “light‑switch” effect: Sbt1 is weakly fluorescent in the free state but exhibits an up to 83‑fold emission increase upon intercalation into the DNA helix [3].

DNA staining Binding affinity Nucleic acid probe

Photostability Modulation by N‑Alkyl Group – N‑Methyl (Sbt1) vs. Negatively Charged N‑Alkyl Analogs

Systematic photodegradation studies under visible‑light irradiation reveal a stark contrast in photostability between Sbt1 (N‑methylbenzothiazolium) and analogs bearing uncharged or negatively charged N‑alkyl tails. Sbt1 and the related positively charged Sbt3 exhibit low intrinsic photostability in the free state, but their photostability increases dramatically upon binding to DNA [1]. Conversely, dyes with uncharged or anionic N‑alkyl groups are more photostable when free in solution and show minimal DNA‑induced photostability change because of weaker nucleic‑acid binding [1]. This “switchable” photostability profile is unique to the N‑methyl and N‑alkyl‑ammonium variants and is a direct consequence of the electrostatic interaction between the cationic benzothiazolium head and the DNA phosphate backbone.

Photobleaching DNA probe N‑alkyl substitution

Quantum Yield of DNA‑Bound Styrylcyanines – N‑Methylbenzothiazolium vs. Class Average

Styrylcyanine dyes built on N‑methylbenzothiazolium acceptors commonly exhibit fluorescence quantum yields (Φ) below 0.01 in aqueous solution, but Φ rises to as high as 0.22 (22 %) when intercalated into double‑stranded DNA [1]. This value compares favorably with the class average for structurally related styrylcyanines (Φ ≈ 0.10–0.15 in DNA), positioning the N‑methylbenzothiazolium scaffold at the upper end of the performance range for nucleic‑acid‑activated fluorescent probes [2]. The combination of a moderate DNA‑bound quantum yield and the extreme fluorescence turn‑on ratio (up to 83‑fold) makes the N‑methyl compound especially suitable for wash‑free imaging protocols.

Fluorescence quantum yield dsDNA binding Cyanine dye

Absorption and Emission Tuning – Benzothiazolium vs. Benzoxazolium vs. Indolium Acceptor

Replacement of the benzothiazolium acceptor in Sbt with a benzoxazolium ring (dye Sbo) or an indolium ring (dye Sil) produces measurable shifts in both absorption and emission maxima, while preserving the 4‑(dimethylamino)styryl donor [1]. In aqueous buffer, Sbt (benzothiazolium) exhibits λabs ≈ 480 nm and λem ≈ 580 nm; the benzoxazolium analog Sbo is hypsochromically shifted by approximately 20 nm (λabs ≈ 460 nm), whereas the indolium analog Sil is bathochromically shifted by roughly 30 nm (λabs ≈ 510 nm) [1]. These spectral offsets directly affect compatibility with common laser lines (e.g., 488 nm Ar‑ion, 532 nm Nd:YAG) and filter sets, making the benzothiazolium core the optimal choice for excitation at 488 nm.

Spectral tuning Heterocyclic acceptor Fluorescent probe

Protein‑Aggregation Detection – Sbt in Patent‑Disclosed Dye Panels

US patent application US 2013/0137112 A1 explicitly discloses a library of benzothiazolium‑based dyes for fluorescence detection of protein aggregation, with the N‑methylbenzothiazolium styryl scaffold serving as a core monomeric unit from which dimeric and oligomeric probes are constructed [1]. Within the patent’s comparative dataset, monomeric N‑methylbenzothiazolium dyes exhibit intermediate aggregation‑induced fluorescence enhancement relative to their dimeric counterparts, offering a tunable signal‑to‑background ratio depending on the degree of oligomerization [1]. This positions the monomeric N‑methyl compound as a modular starting point for building customized aggregation sensors, a role not fulfilled by the N‑ethyl or N‑benzyl analogs because of their altered dimerization kinetics.

Amyloid detection Protein aggregation Patent dye panel

Optimal Use Cases for Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- Based on Quantitative Evidence


Wash‑Free Fluorescence Imaging of dsDNA in Fixed and Live Cells

Leveraging the extreme fluorescence turn‑on ratio (up to 83‑fold) and a DNA‑bound quantum yield of ~22 %, the N‑methylbenzothiazolium styrylcyanine dye enables high‑contrast nuclear staining without rinse steps. The dye is non‑fluorescent in culture medium, minimizing background, and becomes brightly emissive upon intercalation into chromosomal DNA. This performance surpasses that of ethidium bromide and approaches the sensitivity of SYBR Green I, but with a simpler synthetic route and lower cost per assay [1][2].

Homogeneous Fluorescence Assays for Bovine Serum Albumin Binding Studies

With a 3.5‑ to 55‑fold fluorescence enhancement upon BSA binding, the monomeric Sbt dye serves as a sensitive reporter for protein‑ligand interaction screening. Its large dynamic range allows detection of subtle changes in binding affinity caused by competing drugs, pH shifts, or mutations in the protein binding pocket. The homodimeric dyes Dbt‑5 and Dbt‑10, while useful for studying aggregation phenomena, cannot replicate this wide signal window [3].

Photostable DNA Staining for Time‑Lapse Microscopy

The unique photostability profile – low free‑state stability but high DNA‑bound stability – makes the N‑methyl variant ideal for time‑lapse imaging of dividing cells. The dye bleaches rapidly if released from DNA (e.g., during apoptosis), effectively providing a built‑in viability reporter. Researchers performing long‑term (>2 h) live‑cell imaging should select the N‑methyl form over uncharged N‑alkyl analogs, which lack this DNA‑dependent photostability switch [4].

Synthetic Building Block for Dimeric and Oligomeric Protein‑Aggregation Probes

As documented in US 2013/0137112 A1, the monomeric N‑methylbenzothiazolium styryl dye is the preferred starting material for synthesizing homodimers and oligomers that exhibit tailored aggregation‑induced fluorescence. The N‑methyl group provides optimal reactivity for subsequent N‑alkylation or click‑chemistry conjugation, and the established photophysical baseline of the monomer facilitates rational design of new sensors with predictable absorption/emission wavelengths [5].

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